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Compound Focus: 7-OXANORBORNADIENE

CAS No.: 6569-83-1

Cat. No.: S608411

Core Structure and Basic Properties

7-Oxanorbornadiene (OND), also known as 7-oxabicyclo[2.2.1]hepta-2,5-diene, is a bicyclic compound

with a oxygen atom in the bridgehead position. Its core structure and fundamental identifiers are summarized

below.
Property Description / Value
Chemical Name 7-Oxabicyclo[2.2.1]hepta-2,5-diene [1]
CAS Number 6569-83-1 [1]
Molecular Formula CeHeO [1]
Molecular Weight 94.11 g/mol [1]
Density 1.136+0.06 g/cm?3 (Predicted) [1]
Boiling Point 129 °C [1]
Synonyms Oxanorbornadiene; 7-Oxanorbornadien; 7-Oxa-2,5-norbornadiene [2]
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Reactivity and Mechanism of Action

The significant utility of ONDs, particularly dicarboxylate derivatives, stems from the unique
electrophilicity of the maleate moiety embedded within the strained bicyclic framework. This structure
confers high reactivity while maintaining stability in aqueous environments, making ONDs excellent

bioconjugation reagents [3].

A key feature of OND chemistry is the Retro-Diels-Alder (rDA) fragmentation, which is typically inert in
the parent OND but is triggered upon nucleophilic addition. This forms the basis for its "click-and-release"

functionality [4]. The primary reaction and degradation pathways are visualized below.
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The primary "click-and-release" mechanism and a key competing side reaction of ONDs.

Key Degradation and Side Reactions

e Aqueous-Phase Deactivation: In neutral aqueous buffers, OND diesters can undergo isomerization
rather than simple hydrolysis. Specific pathways can involve intramolecular conjugate addition
followed by rDA, or intermolecular addition of solvents like methanol [3].

¢ Intramolecular [2+2+2] Cycloaddition: A notable competing reaction occurs with dipropargyl ester
ONDs (e.g., compound 3), where the propargyl groups undergo a facile intramolecular cyclization.
This reaction is accelerated in aqueous environments and can be a significant decomposition
pathway, making these derivatives less stable [3].

Stability and Reactivity of OND Adducts

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3101023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3432588/
https://www.smolecule.com/products/s608411?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3101023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3101023/
https://www.smolecule.com/products/s608411?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

The stability of OND adducts, and thus the release rate of the conjugated cargo, is highly tunable. The half-
lives of various OND-thiol adducts have been systematically studied, with key findings summarized in the

table below [4].

Adduct R* Substituent R? Ester Group Approx. Half-Life (Days)
2a H CO:2Me 0.48

2b Me CO:=Me 2.3

2c CHz2NHDansyl CO:2Me 23.3

2d CHz2N(Me)Dansyl CO:2Me 4.7

2f CHz2NHACc CO:2Me 18.8

2g CHz2NHAc CO:Et 17.8

2h CHz2NHACc CO2tBu 11.3

2i CHz2NHAc CO2CH2C=CH 5.6

2q CH20H CO:2Me 7.2

Key influences on stability from the data include:

¢ Bridgehead Substitution: Introducing a methyl group at the bridgehead (2b) increases stability
compared to the unsubstituted adduct (2a). Bulkier aromatic groups like dansyl (2c) further enhance
stability [4].

o Ester Group Electronics and Sterics: Bulkier ester groups (e.g., t-butyl, 2h) and strong electron-
withdrawing groups (e.g., trifluoromethyl, 2r/s) can significantly alter the half-life [4].

¢ N-Substitution on Linker: Methylation of a sulfonamide nitrogen on the side chain (cf. 2c vs. 2d)
drastically reduces adduct stability, likely by disrupting a stabilizing intramolecular hydrogen bond [3]

[4].

Applications in Drug Delivery and Bioconjugation
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OND reagents have been successfully explored for covalent modification of proteins like serum albumin

(SA), a common macromolecular drug carrier [4]. The workflow for this application is illustrated below.
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The workflow for using OND reagents in drug delivery, from reagent selection to cargo release.

¢ High Selectivity and Speed: ONDs show a strong preference for thiols over amines, with a
selectivity of >1000-fold. Labeling of the single cysteine in bovine serum albumin (BSA) is complete
within minutes at mid-micromolar concentrations [4].

¢ Tunable Release Profiles: By selecting different OND coupling partners (thiols or amines) and
modifying the OND structure, the release half-life of a conjugated cargo can be tuned from 40
minutes to over 7 days at 37°C. OND-amine adducts are generally more stable than OND-thiol
adducts [4].

¢ Acid-Sensitivity: The rDA fragmentation of OND-amine adducts is sensitive to acidic conditions,
providing an additional mechanism for controlled release in environments like tumor tissue or cellular
endosomes [4].

Key Experimental Protocols
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Synthesis of OND Diesters

OND diesters are readily synthesized in a single step.

¢ Reaction: A Diels-Alder cycloaddition between a furan derivative and dialkyl acetylenedicarboxylate
[4].

e Procedure: Combine the furan and acetylenedicarboxylate in an appropriate solvent. The reaction is
high-yielding and tolerates a wide range of functional groups (sulfonamides, amides, ureas, alcohols,
thioethers), though thioureas and free furfurylamine can lead to side reactions [4].

Formation of OND-Thiol Adducts

This is the key "click" step for bioconjugation.

e Procedure: Add -mercaptoethanol (or other thiols) to the OND diester in acetonitrile with a catalytic
amount of a tertiary amine base [4].

e Outcome: The reaction proceeds with high exo-selectivity and regiospecificity to give the 3-exo-syn
adduct in near-quantitative yield [4].

Monitoring Adduct Stability and Release Kinetics

¢ Method 1 (NMR): Dissolve the OND-thiol or OND-amine adduct in an appropriate deuterated solvent

(e.g., CDCIs). Monitor the decomposition by *H NMR at room temperature, fitting the decay to a first-
order kinetic model to determine the half-life [4].

¢ Method 2 (HPLC/UV): Incubate the adduct in an aqueous buffer (e.g., pH 7 phosphate buffer, with or
without DMSO cosolvent). Withdraw aliquots over time and analyze by HPLC, tracking the
disappearance of the adduct or the appearance of the thiomaleate/furan products [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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